REACTION_CXSMILES
|
P(Cl)(Cl)[Cl:2].[C:5]1([O:11][P:12](OC2C=CC=CC=2)[O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CN(C)P(=O)(N(C)C)N(C)C>[C:5]1([O:11][P:12]([Cl:2])[O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
155.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, to a mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for a further 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
On vacuum distillation of the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 61.1% | |
YIELD: CALCULATEDPERCENTYIELD | 181.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |